molecular formula C11H12Cl2O3 B14776714 Methyl 2,5-dichloro-4-isopropoxybenzoate

Methyl 2,5-dichloro-4-isopropoxybenzoate

Cat. No.: B14776714
M. Wt: 263.11 g/mol
InChI Key: LORJQUMITBQGBX-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-4-isopropoxybenzoate is a substituted benzoate ester characterized by a methyl ester group, chlorine substituents at the 2- and 5-positions of the aromatic ring, and an isopropoxy group at the 4-position.

Properties

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

methyl 2,5-dichloro-4-propan-2-yloxybenzoate

InChI

InChI=1S/C11H12Cl2O3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,1-3H3

InChI Key

LORJQUMITBQGBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dichloro-4-isopropoxybenzoate can be synthesized through the esterification of 2,5-dichloro-4-isopropoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-4-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3,5-Dichloro-4-Isopropoxybenzoate

The ethyl ester analog (CAS 40689-36-9) shares the same isopropoxy and dichloro substituents but differs in the ester group (ethyl vs. methyl) and chlorine positions (3,5- vs. 2,5-). Key differences include:

  • Molecular Weight : The methyl ester (C11H12Cl2O3) has a lower molecular weight (~263.14 g/mol) compared to the ethyl analog (C12H14Cl2O3, 277.14 g/mol) due to the shorter alkyl chain .

Other Benzoate Esters

  • Methyl Salicylate : A simpler benzoate ester (methyl 2-hydroxybenzoate) lacks chlorine and isopropoxy groups. It is widely used in fragrances and pharmaceuticals due to its anti-inflammatory properties. Its lower molecular weight (152.15 g/mol) and polar hydroxyl group contrast sharply with the hydrophobic and sterically hindered nature of methyl 2,5-dichloro-4-isopropoxybenzoate .
  • Sandaracopimaric Acid Methyl Ester: This diterpene-derived methyl ester (from Austrocedrus chilensis resin) shares ester functionality but features a complex tricyclic structure.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Benzoate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Notes
This compound C11H12Cl2O3 ~263.14* 2,5-Cl; 4-isopropoxy; methyl Synthetic intermediate (inferred)
Ethyl 3,5-dichloro-4-isopropoxybenzoate C12H14Cl2O3 277.14 3,5-Cl; 4-isopropoxy; ethyl Discontinued laboratory reagent
Methyl Salicylate C8H8O3 152.15 2-OH; methyl Pharmaceuticals, fragrances
Sandaracopimaric Acid Methyl Ester C21H32O2 316.48 Diterpene backbone; methyl Resin analysis (GC-MS)

*Calculated based on ethyl analog data .

Key Findings:

Ester Group Impact : The methyl/ethyl choice affects volatility and solubility. Methyl esters generally exhibit higher volatility, making them suitable for gas chromatography (e.g., resin analysis in ) .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of Methyl 2,5-dichloro-4-isopropoxybenzoate?

Methodological Answer:
A robust approach involves multi-step nucleophilic substitution and esterification. For example, the isopropoxy group can be introduced via alkoxylation of a chlorinated benzoic acid precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent esterification with methanol in the presence of H₂SO₄ as a catalyst can yield the methyl ester. Key steps include:

  • Reflux duration : Extended reflux (18–24 hours) ensures complete reaction, as demonstrated in similar ester syntheses .
  • Purification : Crystallization from a water-ethanol mixture (1:3 v/v) improves purity, achieving yields >60% .
  • Monitoring : TLC (silica gel, hexane:ethyl acetate 4:1) or GC-MS can track reaction progress .

Basic: How can researchers effectively characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use GC with a polar column (e.g., DB-5) and flame ionization detection for purity assessment (>98% by area normalization) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with DFT-predicted spectra (B3LYP/6-31G* level) to confirm substituent positions .
    • IR : Validate ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-O-C vibrations at 1250–1150 cm⁻¹.
  • Melting Point : Consistency in melting range (e.g., ±2°C) indicates purity; deviations suggest impurities .

Advanced: What computational strategies predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) provide accurate electronic structure data. B3LYP achieves <3 kcal/mol error in thermochemical properties for aromatic systems .
  • Reactivity Analysis :
    • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., chloro-substituted positions) prone to nucleophilic attack.
    • Fukui Indices : Calculate using Gaussian 16 at the B3LYP/6-311++G** level to predict electrophilic/nucleophilic sites .
  • Solvent Effects : Include a polarizable continuum model (PCM) for solvation energy corrections in reaction simulations .

Advanced: How do substituent effects (Cl, O-iPr) influence the compound’s stability and intermolecular interactions?

Methodological Answer:

  • Thermodynamic Stability :
    • Compute Gibbs free energy of formation (ΔGf) using the Colle-Salvetti correlation-energy formula, which accounts for electron density gradients . Cl substituents increase stability via inductive effects (ΔGf ≈ -45 kcal/mol for dichloro analogs).
  • Intermolecular Interactions :
    • Hirshfeld Surface Analysis : Quantify Cl···H and O···H contacts in crystal packing (e.g., 15–20% contribution to lattice energy).
    • π-Stacking : Evaluate aromatic ring distortion angles (DFT-optimized structures) to assess steric hindrance from isopropoxy groups .

Advanced: What strategies resolve contradictions in experimental vs. computational data for reaction pathways?

Methodological Answer:

  • Benchmarking : Compare experimental activation energies (e.g., from Arrhenius plots) with DFT-calculated values (M06-2X/def2-TZVP). Discrepancies >5 kcal/mol suggest missing solvent or entropy effects .
  • Mechanistic Refinement :
    • Use intrinsic reaction coordinate (IRC) analysis to validate transition states.
    • Incorporate explicit solvent molecules (e.g., 3 H₂O molecules) in simulations to improve accuracy .
  • Case Study : For ester hydrolysis, experimental rate constants (pH 7, 25°C) may deviate from simulations if solvation shells are neglected .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of vapors during synthesis .
  • PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure.
  • Spill Management : Absorb spills with vermiculite, dispose as halogenated waste .
  • Storage : Store in sealed containers under nitrogen at 4°C to prevent hydrolysis .

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